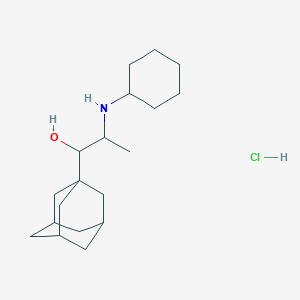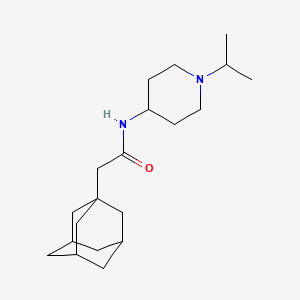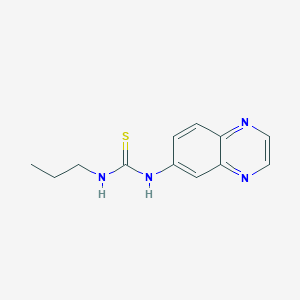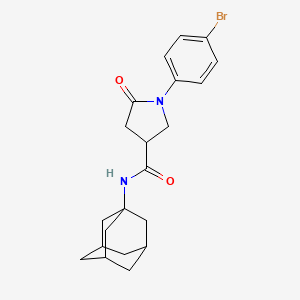
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride, also known as ACPD, is a chemical compound that has been used in various scientific research studies. It is a synthetic compound that has been synthesized through various methods, and its mechanism of action has been studied extensively. ACPD has been found to have various biochemical and physiological effects, making it an important compound in scientific research.
Wirkmechanismus
The mechanism of action of 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride involves its interaction with various receptors in the body, including metabotropic glutamate receptors and GABA receptors. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has been found to modulate the activity of these receptors, leading to various physiological effects.
Biochemical and Physiological Effects:
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has also been found to have potential anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has several advantages for use in lab experiments, including its ability to modulate various receptors and its potential therapeutic applications. However, there are also limitations to its use, including its complex synthesis process and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride, including further studies on its mechanism of action, its potential therapeutic applications, and its effects on various systems in the body. Additionally, further research is needed to determine the optimal dosage and administration of 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride for therapeutic use.
In conclusion, 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride is a synthetic compound that has been extensively studied for its potential therapeutic applications and its effects on various systems in the body. Its mechanism of action involves its interaction with various receptors, leading to various physiological effects. While 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has several advantages for use in lab experiments, further research is needed to determine its optimal use for therapeutic applications.
Synthesemethoden
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride can be synthesized through various methods, including the reaction of adamantane with cyclohexylamine and the reaction of 1-adamantylamine with cyclohexanone. The synthesis of 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride is a complex process that requires multiple steps and careful attention to detail.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has been used in various scientific research studies, including studies on the central nervous system, cardiovascular system, and immune system. It has been found to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-2-(cyclohexylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO.ClH/c1-13(20-17-5-3-2-4-6-17)18(21)19-10-14-7-15(11-19)9-16(8-14)12-19;/h13-18,20-21H,2-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWRXTIGTLDQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C12CC3CC(C1)CC(C3)C2)O)NC4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)


![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)


![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)

![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)

![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4982306.png)